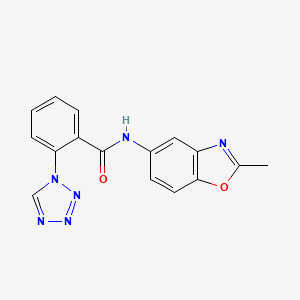
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, also known as FTDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide is not yet fully understood. However, it has been suggested that 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been found to inhibit viral replication in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation of using 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide. One area of interest is the development of more efficient synthesis methods for 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide and its potential as a therapeutic agent for various diseases.
Synthesemethoden
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-furancarboxylic acid with 4-fluoroaniline to produce 5-(4-fluorophenyl)-2-furancarboxylic acid. The resulting compound is then reacted with thionyl chloride and 3-methyl-1,1-dioxothiolane to produce 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-16(8-9-23(20,21)10-16)18-15(19)14-7-6-13(22-14)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBINPVYSQTQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)

![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)
![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)

![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)

![4-[3-(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-2-hydroxypropoxy]benzonitrile](/img/structure/B7545480.png)

![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
![5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7545525.png)
![N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B7545530.png)
